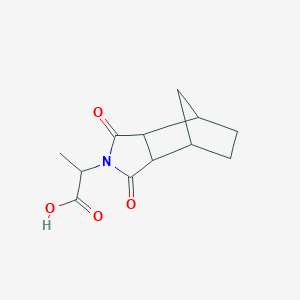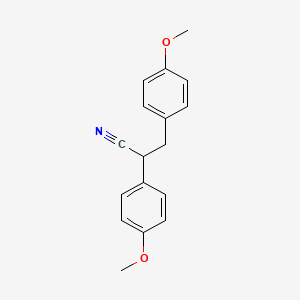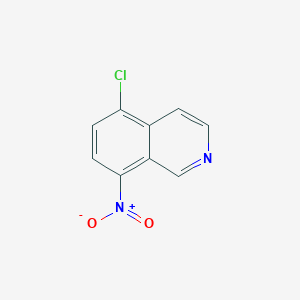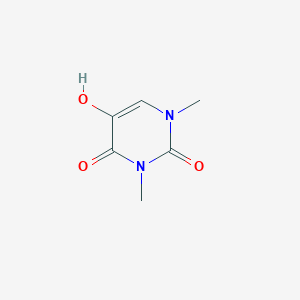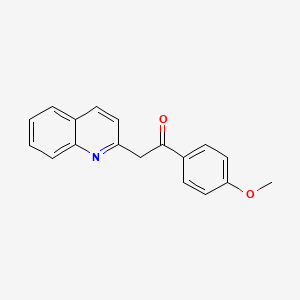
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s structure and properties can be inferred from its name and similar compounds.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. However, similar compounds are often synthesized through methods such as Friedel-Crafts acylation3.Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone is not directly available. However, the structure can be inferred from its name and similar compounds. For example, the compound contains a methoxyphenyl group and a quinolin-2-ylethanone group43.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. However, similar compounds have been used in various chemical reactions56.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are not directly available. However, similar compounds have been studied for their properties8.Aplicaciones Científicas De Investigación
Antitumor Activity
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and its derivatives have been studied for their potential in antitumor activities. For instance, a study on the synthesis of 3-phenylquinolinylchalcone derivatives highlighted their significant antiproliferative effects against non-small cell lung cancers and breast cancers. Compounds such as (E)-3-(3-(4-methoxyphenyl)quinolin-2-yl)-1-phenylprop-2-en-1-one showed more activity than positive controls like topotecan (Tseng et al., 2013).
Fluorescent Labeling and Analysis
These compounds have also been used in biomedical analysis as fluorescent labeling reagents. A study on 6-Methoxy-4-quinolone demonstrated its strong fluorescence in a wide pH range of aqueous media, making it suitable for biomedical analysis, such as the determination of carboxylic acids (Hirano et al., 2004).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel derivatives for various applications. For example, a study described the synthesis of novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, which showed anti-stress oxidative properties (Largeron & Fleury, 1998).
Dengue Virus Replication Inhibition
Research on 3-arylquinoxaline derivatives, including variants of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, has shown potential in inhibiting dengue virus (DENV) replication. These compounds demonstrated significant inhibition of DENV RNA expression, offering a new avenue for antiviral drug development (Tseng et al., 2019).
Spectroscopic Properties
The spectroscopic properties of derivatives of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone have also been studied. Research indicates these compounds exhibit dual fluorescence in non-polar and polar protic/aprotic solvents, which is significant for applications in fluorescence spectroscopy (Al-Ansari, 2016).
Safety And Hazards
The safety and hazards of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone are not directly available. However, similar compounds have been studied for their safety and hazards910.
Direcciones Futuras
There is no specific information available on the future directions of research involving 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone. However, similar compounds have been studied for various applications, suggesting potential areas of future research1112.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-quinolin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQEYGNRKJASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322921 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone | |
CAS RN |
7469-86-5 |
Source


|
| Record name | 7469-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)
